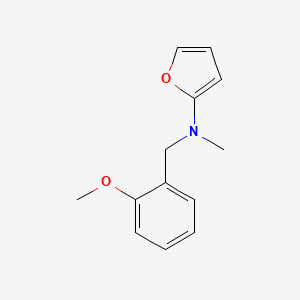

N-(2-Methoxybenzyl)-N-methylfuran-2-amine

Description

Structural Significance within Heterocyclic and Amine Chemistry

The structure of N-(2-Methoxybenzyl)-N-methylfuran-2-amine incorporates several key features that define its chemical personality. The furan (B31954) ring is a five-membered aromatic heterocycle containing an oxygen atom. This ring system is electron-rich and participates in various electrophilic substitution reactions. globalresearchonline.net The nitrogen atom is tertiary, rendering it non-basic in the context of protonation under typical physiological conditions, but it can act as a nucleophile. The presence of the N-benzyl group, specifically with a methoxy (B1213986) substituent at the ortho position, introduces steric bulk and specific electronic effects that can influence the reactivity of the amine and the adjacent furan ring.

The geometry around the nitrogen atom is expected to be trigonal pyramidal, and the molecule is likely to exhibit conformational flexibility due to the rotation around the single bonds connecting the furan, methyl, and benzyl (B1604629) groups to the nitrogen. In a closely related compound, N-benzyl-N-(furan-2-ylmethyl)acetamide, studies have shown the existence of a hindered rotational equilibrium in solution, which was analyzed using NMR spectroscopy and DFT calculations. researchgate.net A similar conformational complexity can be anticipated for this compound.

Research Context and Relevance of Functional Group Interplay

The combination of a furan ring and a tertiary amine in a single molecule creates a platform for diverse chemical transformations and potential biological activities. Furan derivatives are known to possess a wide range of biological properties, including antibacterial, antifungal, and anticancer activities. Amines are crucial functional groups in a vast number of pharmaceuticals and bioactive molecules, playing roles in receptor binding and modulating physicochemical properties. clockss.org

Overview of Key Research Areas and Methodological Approaches

While dedicated research on this compound is limited, its structure suggests relevance in several research areas. A primary area would be in synthetic methodology, exploring novel routes for its synthesis, potentially through reductive amination of furfural (B47365) with N-methyl-2-methoxybenzylamine or other coupling strategies.

Another key research area is the investigation of its potential as a scaffold in medicinal chemistry. Given the biological activities of many furan and benzylamine derivatives, this compound could be a candidate for screening in various biological assays. Structure-activity relationship (SAR) studies of related N-benzyl phenethylamines have shown that N-(2-methoxy)benzyl substitution can significantly improve both binding affinity and functional activity at certain receptors. nih.gov

Methodological approaches to characterize this compound would involve a suite of spectroscopic techniques.

| Spectroscopic Method | Expected Observations |

| ¹H NMR | Signals for the furan ring protons, the aromatic and methylene (B1212753) protons of the benzyl group, the methoxy protons, and the N-methyl protons. Chemical shifts would be influenced by the electronic environment of each proton. |

| ¹³C NMR | Resonances for all unique carbon atoms in the furan, benzyl, methoxy, and methyl groups. The chemical shifts would provide information about the carbon framework. |

| FTIR | Characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C-O-C stretching of the furan and methoxy groups, and C-N stretching of the tertiary amine. |

| Mass Spectrometry | Determination of the molecular weight and fragmentation pattern, which can help confirm the structure. |

Computational chemistry, using methods like Density Functional Theory (DFT), could be employed to predict the molecule's conformational preferences, electronic properties, and spectroscopic data, as has been done for similar structures. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C13H15NO2 |

|---|---|

Molecular Weight |

217.26 g/mol |

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-N-methylfuran-2-amine |

InChI |

InChI=1S/C13H15NO2/c1-14(13-8-5-9-16-13)10-11-6-3-4-7-12(11)15-2/h3-9H,10H2,1-2H3 |

InChI Key |

ZQJFTTISVUBMAQ-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC=CC=C1OC)C2=CC=CO2 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization of N 2 Methoxybenzyl N Methylfuran 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides precise information on the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ), multiplicity, and integration of the signals in a ¹H NMR spectrum are indicative of the electronic environment, the number of neighboring protons, and the relative number of protons, respectively.

For N-(2-Methoxybenzyl)-N-methylfuran-2-amine, the ¹H NMR spectrum is expected to display distinct signals corresponding to the protons of the 2-methoxybenzyl group, the N-methyl group, and the furan (B31954) ring. The aromatic protons of the methoxybenzyl group would typically appear in the downfield region (around 6.8-7.3 ppm), with their specific shifts and coupling patterns dictated by their substitution pattern. The benzylic protons (CH₂) would likely resonate as a singlet in the range of 4.0-4.5 ppm. The methoxy (B1213986) (OCH₃) protons would present as a sharp singlet further upfield, typically around 3.8 ppm. The N-methyl (NCH₃) protons would also be a singlet, expected in the 2.5-3.0 ppm region. The protons on the furan ring would have characteristic shifts, with the proton at the 5-position appearing as a doublet of doublets around 7.4 ppm, the proton at the 3-position as a doublet of doublets around 6.3 ppm, and the proton at the 4-position as a doublet of doublets around 6.2 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.20-7.35 | m | 2H | Ar-H |

| 6.80-6.95 | m | 2H | Ar-H |

| 7.38 | dd | 1H | Furan-H5 |

| 6.29 | dd | 1H | Furan-H3 |

| 6.21 | dd | 1H | Furan-H4 |

| 4.30 | s | 2H | CH₂ |

| 3.85 | s | 3H | OCH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum, with its chemical shift being highly sensitive to its bonding environment.

In the ¹³C NMR spectrum of this compound, the aromatic carbons of the methoxybenzyl group would be observed in the 110-160 ppm range, with the carbon bearing the methoxy group appearing at the lower field end of this range. The benzylic carbon (CH₂) would likely produce a signal around 50-55 ppm. The methoxy carbon (OCH₃) would be found further upfield, typically in the 55-60 ppm region. The N-methyl carbon (NCH₃) would be expected at approximately 35-40 ppm. The carbons of the furan ring would have characteristic chemical shifts, with the C2 and C5 carbons appearing at lower field (around 140-150 ppm) and the C3 and C4 carbons at higher field (around 105-115 ppm).

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| 157.5 | Ar-C (C-O) |

| 142.1 | Furan-C5 |

| 128.0-130.0 | Ar-C |

| 120.5 | Ar-C |

| 110.2 | Ar-C |

| 110.8 | Furan-C4 |

| 105.5 | Furan-C3 |

| 55.3 | OCH₃ |

| 51.0 | CH₂ |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Connectivity

To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent aromatic protons on the benzyl (B1604629) ring and between the coupled protons on the furan ring, confirming their relative positions.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This would allow for the direct assignment of each protonated carbon by linking the signals from the ¹H and ¹³C NMR spectra. For instance, the benzylic proton signal would correlate with the benzylic carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for establishing the connectivity between different functional groups. For example, HMBC would show correlations from the benzylic protons to the aromatic carbons of the benzyl group and to the nitrogen-bearing carbon of the furan ring, confirming the linkage between the two moieties. Correlations from the N-methyl protons to the N-methyl carbon and the adjacent furan carbon would also be expected.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the functional groups present in a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber, with characteristic peaks corresponding to specific functional groups.

The FT-IR spectrum of this compound would be expected to show several key absorption bands. The C-H stretching vibrations of the aromatic and furan rings would appear in the 3000-3100 cm⁻¹ region. The aliphatic C-H stretching of the methyl and methylene (B1212753) groups would be observed between 2850 and 3000 cm⁻¹. Aromatic C=C stretching vibrations would give rise to peaks in the 1450-1600 cm⁻¹ range. The characteristic C-O stretching of the methoxy group would be visible as a strong band around 1240 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric). The C-N stretching vibration of the tertiary amine is expected in the 1000-1250 cm⁻¹ region. The furan ring vibrations would also contribute to the fingerprint region of the spectrum.

Table 3: Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100-3000 | Medium | Aromatic & Furan C-H Stretch |

| 2990-2850 | Medium | Aliphatic C-H Stretch |

| 1600-1450 | Medium-Strong | Aromatic C=C Stretch |

| 1245 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It provides information about molecular vibrations that cause a change in polarizability.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio of its ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass measurement. For this compound, with a molecular formula of C13H15NO2, the theoretical exact mass can be calculated. chemicalbook.com HRMS analysis, often using techniques like electrospray ionization (ESI), would yield an experimental mass value. The close correlation between the experimental and theoretical mass, typically within a few parts per million (ppm), allows for the confident assignment of the molecular formula, distinguishing it from other potential isomers or compounds with the same nominal mass. researchgate.netmdpi.com

| Molecular Formula | Calculated Exact Mass (monoisotopic) |

|---|---|

| C₁₃H₁₅NO₂ | 217.1103 u |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. While a specific MS/MS study for this compound is not available in the reviewed literature, its fragmentation pathway can be predicted based on its structure and studies of analogous N-benzyl compounds. nih.govresearchgate.net

Upon ionization, the molecular ion [M+H]⁺ would be selected and subjected to collision-induced dissociation (CID). The most probable fragmentation pathway involves the cleavage of the benzylic C-N bond, which is typically the weakest bond in the structure. This cleavage would lead to the formation of two primary, stable fragment ions: the 2-methoxybenzyl cation and the N-methylfuran-2-amine radical cation. Further fragmentation of these primary ions can also occur, providing additional structural confirmation. wvu.edunih.gov For instance, the 2-methoxybenzyl cation is a characteristic fragment for compounds containing this moiety. researchgate.netnih.gov

| Proposed Fragment Ion | Structure | m/z (Mass-to-Charge Ratio) | Fragmentation Pathway |

|---|---|---|---|

| [M+H]⁺ | C₁₃H₁₆NO₂⁺ | 218.1176 | Protonated Molecular Ion (Precursor) |

| 2-methoxybenzyl cation | C₈H₉O⁺ | 121.0648 | α-cleavage at the benzylic C-N bond |

| N-methylfuran-2-amine radical cation | C₅H₇N⁺ | 97.0528 | α-cleavage at the benzylic C-N bond |

X-ray Crystallography and Solid-State Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, offering insights into molecular structure and intermolecular interactions.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single crystal X-ray diffraction (SC-XRD) is the gold standard for determining the absolute three-dimensional structure of a molecule. nih.gov This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state. scielo.brresearchgate.net Although a specific crystal structure for this compound has not been reported, analysis of analogous structures provides insight into the expected crystallographic parameters. researchgate.netiosrjournals.org Data obtained from SC-XRD would be crucial for confirming the connectivity of the furan, methylamine (B109427), and methoxybenzyl groups and understanding its spatial arrangement.

researchgate.net| Parameter | Example Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 9.5115 |

| b (Å) | 18.7385 |

| c (Å) | 10.0216 |

| Volume (ų) | 1786.2 |

| Z (Molecules per unit cell) | 8 |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By mapping properties onto this unique molecular surface, one can identify the types and relative significance of different intermolecular contacts that contribute to the crystal packing. researchgate.net For this compound, the analysis would likely reveal a predominance of weak, non-covalent interactions. Given the absence of strong hydrogen bond donors, the crystal packing would be primarily governed by van der Waals forces. Two-dimensional fingerprint plots derived from the Hirshfeld surface would quantify the contributions of various contacts, such as H···H, C···H/H···C, and O···H/H···O interactions. researchgate.netnih.gov

researchgate.netresearchgate.net| Interaction Type | Approximate Contribution (%) | Description |

|---|---|---|

| H···H | ~50-55% | Represents the most significant contribution, typical for hydrogen-rich organic molecules. |

| C···H/H···C | ~20-30% | Indicates C-H···π or other weak C-H contacts. |

| O···H/H···O | ~15-25% | Highlights weak C-H···O hydrogen bonds involving the methoxy and furan oxygen atoms. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from π→π* and n→π* electronic transitions associated with its chromophoric groups: the furan ring and the 2-methoxybenzyl moiety. tandfonline.com The furan ring, an aromatic heterocycle, and the substituted benzene (B151609) ring both contain delocalized π-electron systems that give rise to strong π→π* transitions. The non-bonding electrons on the oxygen and nitrogen atoms can participate in weaker n→π* transitions. The position and intensity of these absorption bands are influenced by the solvent and the specific electronic interactions between the different parts of the molecule.

| Chromophore | Expected Electronic Transition(s) | Approximate λmax Region (nm) |

|---|---|---|

| Furan Ring | π → π | 200 - 250 |

| 2-Methoxybenzyl Group | π → π | 220 - 280 |

| Oxygen/Nitrogen Atoms | n → π* | > 280 (typically weak) |

Computational and Theoretical Investigations of N 2 Methoxybenzyl N Methylfuran 2 Amine

Quantum Chemical Studies

Quantum chemical studies are at the forefront of molecular modeling, utilizing the principles of quantum mechanics to compute the properties of a molecule. These methods can determine stable structures, map electron distribution, and predict spectroscopic characteristics. For N-(2-Methoxybenzyl)-N-methylfuran-2-amine, such studies provide a foundational understanding of its molecular framework and electronic landscape.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, offering a balance between accuracy and computational cost. DFT is particularly effective for determining the ground-state properties of medium-sized organic molecules like this compound, providing reliable predictions of its geometry, stability, and electronic characteristics.

The first step in a computational study is typically geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule. pjbmb.org.pk This arrangement corresponds to the lowest energy point on the potential energy surface. For a flexible molecule like this compound, which has several rotatable single bonds, this process is extended to a full conformational analysis to identify all stable conformers (rotational isomers) and their relative energies. researchgate.net

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

|---|---|---|

| Conf-1 (Global Minimum) | 0.00 | τ(Cfuran (B31954)-N-Cbenzyl (B1604629)-Cring) = 75.2 |

| Conf-2 | 1.25 | τ(Cfuran-N-Cbenzyl-Cring) = -160.5 |

| Conf-3 | 2.10 | τ(Cfuran-N-Cbenzyl-Cring) = -68.9 |

The electronic properties of a molecule are governed by its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govvjol.info.vn A large HOMO-LUMO gap indicates high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich furan and methoxybenzyl rings, which are the most likely sites of electron donation. Conversely, the LUMO is anticipated to be distributed across the aromatic systems, representing the regions most likely to accept electrons. The energy gap provides insight into the charge transfer interactions that can occur within the molecule. nih.gov

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -5.85 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Gap (ΔE) | 4.90 |

| Chemical Hardness (η) | 2.45 |

| Electronegativity (χ) | 3.40 |

| Electrophilicity Index (ω) | 2.36 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP is mapped onto the molecule's electron density surface, using a color scale to represent different potential values. wolfram.com Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. uni-muenchen.de Green areas represent neutral or weakly interacting regions.

In the MEP map of this compound, the most negative regions are concentrated around the electronegative oxygen atoms of the furan ring and the methoxy (B1213986) group, as well as the nitrogen atom of the amine. These sites represent the primary centers for interaction with electrophiles or for hydrogen bonding. Positive potentials are typically found around the hydrogen atoms, particularly those attached to the aromatic rings.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a localized picture that corresponds to the chemist's familiar Lewis structure of bonds and lone pairs. uni-muenchen.dewisc.edu This method is exceptionally useful for analyzing intramolecular interactions, such as hyperconjugation and charge delocalization. dntb.gov.ua By examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs, it is possible to quantify their stabilizing effects using second-order perturbation theory. wisc.edu

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N | π(Cfuran-Cfuran) | 25.5 |

| LP(1) Ofuran | π(Cfuran-Cfuran) | 21.8 |

| LP(1) Omethoxy | σ(Cring-Cmethyl) | 5.2 |

| π(Cbenzyl-Cbenzyl) | π(Cbenzyl-Cbenzyl) | 19.7 |

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying excited states and predicting electronic spectra. nih.gov TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule by computing the energies of electronic transitions from the ground state to various excited states.

The output of a TD-DFT calculation includes the absorption wavelength (λmax), the excitation energy, and the oscillator strength (f), which is a measure of the transition's intensity. nih.gov Analysis of the molecular orbitals involved in the main transitions (e.g., HOMO→LUMO, HOMO-1→LUMO) reveals their nature, such as π→π* or n→π* transitions. For this compound, the predicted spectrum would likely be dominated by intense π→π* transitions associated with the furan and benzyl aromatic systems.

| λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| 285 | 4.35 | 0.152 | HOMO → LUMO (π→π) |

| 254 | 4.88 | 0.098 | HOMO-1 → LUMO (π→π) |

| 220 | 5.63 | 0.210 | HOMO → LUMO+1 (π→π*) |

Semi-Empirical Methods for Rapid Computational Screening

Semi-empirical quantum chemistry methods serve as a computationally efficient alternative to more demanding ab initio calculations, making them ideal for the rapid screening of large numbers of molecules or for preliminary conformational searches. ucsb.eduwikipedia.org These methods are based on the Hartree-Fock formalism but incorporate several approximations, such as the neglect of diatomic differential overlap (NDDO), to accelerate calculations. ucsb.edunih.gov To compensate for the errors introduced by these approximations, certain integrals are replaced with parameters derived from experimental data. ucsb.edu

Commonly used semi-empirical methods include Austin Model 1 (AM1), Parametric Method 3 (PM3), and the more recent PM6 and PM7. wikipedia.orgnih.govmpg.de These methods are typically orders of magnitude faster than Density Functional Theory (DFT) or other ab initio approaches, allowing for the high-throughput virtual screening of molecular libraries to identify candidates with desirable electronic or structural properties. nih.gov For a molecule like this compound, semi-empirical methods can be employed to perform an initial, broad exploration of the potential energy surface. This involves systematically rotating the single bonds (e.g., the C-N bonds and the bonds connecting the rings to the central amine) to identify low-energy conformations that can then be subjected to more accurate, higher-level calculations.

While computationally inexpensive, the accuracy of semi-empirical methods is inherently limited by their underlying approximations and parameterization. ucsb.edu The choice of method can significantly impact the results, as each is parameterized against different experimental datasets. mpg.de For instance, PM3 is a reparameterization of AM1, designed to better reproduce a wider range of molecular properties. ucsb.edu The typical accuracy for various properties provides a context for their application in screening.

| Property | MNDO | AM1 | PM3 |

|---|---|---|---|

| Heat of Formation (kcal/mol) | 6.3 | 5.5 | 4.2 |

| Bond Lengths (Å) | 0.015 | 0.017 | 0.011 |

| Bond Angles (°) | 2.69 | 2.01 | 2.22 |

| Dipole Moments (D) | 0.32 | 0.25 | 0.27 |

Table 1. Mean absolute errors for common semi-empirical methods for organic molecules (C, H, N, O). Data sourced from Thiel, W. (2014).

Despite their limitations, semi-empirical methods remain a valuable tool for an initial, rapid assessment of molecular properties before committing to more computationally intensive investigations.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, providing detailed information about their conformational flexibility and dynamics. tandfonline.comnih.gov For a molecule like this compound, which possesses several rotatable single bonds, MD simulations can explore the accessible conformational space and identify the most stable and populated structures. acs.orgspringernature.com

An MD simulation numerically solves Newton's equations of motion for a system of atoms, where the forces between atoms are described by a molecular mechanics force field. nih.gov By propagating the positions and velocities of atoms over time, a trajectory is generated that describes the molecule's dynamic evolution. tandfonline.com This trajectory provides a statistical ensemble of conformations, from which thermodynamic and structural properties can be derived. nih.gov

The process of setting up and running an MD simulation for a molecule like this compound typically involves several key steps:

System Setup : The molecule is placed in a simulation box, often solvated with explicit solvent molecules (e.g., water) to mimic solution conditions. Ions may be added to neutralize the system and achieve a desired ionic strength. nih.gov

Energy Minimization : The initial system is subjected to energy minimization to relax any steric clashes or unfavorable geometries. nih.gov

Equilibration : The system is gradually heated to the desired temperature and equilibrated at the target pressure, allowing the solvent to arrange naturally around the solute. This is typically done in two phases: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble. nih.gov

Production Run : Once equilibrated, the production simulation is run for a significant length of time (nanoseconds to microseconds) to sample the conformational space adequately. tandfonline.com

Trajectory Analysis : The resulting trajectory is analyzed to understand the conformational preferences. This can involve calculating root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and clustering algorithms to group similar conformations and identify the most populated states. nih.gov

| Simulation Step | Purpose | Typical Parameters |

|---|---|---|

| System Setup | Prepare the initial coordinates of the molecule and solvent. | Force Field: AMBER, CHARMM, GROMOS; Solvent: TIP3P water; Box: Cubic or dodecahedron. |

| Energy Minimization | Remove steric clashes and relax the structure. | Algorithm: Steepest descent followed by conjugate gradient. |

| NVT Equilibration | Bring the system to the target temperature. | Duration: 100-500 ps; Thermostat: Berendsen or Nosé-Hoover. |

| NPT Equilibration | Adjust the system density to the target pressure. | Duration: 500 ps - 1 ns; Barostat: Parrinello-Rahman. |

| Production MD | Sample the conformational landscape. | Duration: 10 ns - 1 µs; Time Step: 2 fs. |

| Analysis | Extract structural and dynamic information. | Metrics: RMSD, RMSF, cluster analysis, dihedral angle distribution. |

Table 2. A generalized protocol for conducting Molecular Dynamics (MD) simulations to explore the conformational landscape of a flexible organic molecule.

Through such simulations, one can map the free energy landscape of this compound, revealing the relative stabilities of different conformers and the energy barriers separating them. This provides a dynamic picture of the molecule's structure that is often crucial for understanding its chemical behavior and interactions.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) from Theoretical Calculations

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules with a high degree of accuracy. acs.orgmdpi.commdpi.com These predictions are invaluable for interpreting experimental spectra, assigning signals to specific structural features, and confirming molecular structures.

NMR Spectroscopy The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of quantum chemistry. rsc.org The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate the isotropic shielding constants (σ) for each nucleus. mdpi.com The chemical shift (δ) is then determined by referencing the calculated shielding value to that of a standard compound, typically tetramethylsilane (TMS), using the formula: δ = σ_ref - σ_calc. researchgate.net The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). mdpi.com For this compound, DFT calculations can provide predicted chemical shifts for each unique proton and carbon atom, aiding in the assignment of experimental spectra. acs.orgresearchgate.net

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Furan Ring (C-H) | 6.2 - 7.5 | 105 - 145 |

| Methoxybenzyl Ring (C-H) | 6.8 - 7.3 | 110 - 130 |

| Methoxybenzyl Ring (C-O) | - | 155 - 160 |

| N-CH₃ (Methyl) | 2.8 - 3.2 | ~40 |

| N-CH₂ (Methylene) | 4.2 - 4.6 | ~55 |

| O-CH₃ (Methoxy) | 3.8 - 4.0 | ~55 |

Table 3. Illustrative predicted ¹H and ¹³C NMR chemical shifts for key functional groups in this compound, based on typical DFT calculation results for similar structural motifs. researchgate.netresearchgate.net

IR Spectroscopy Theoretical IR spectra are calculated by determining the vibrational frequencies of a molecule. dtic.mil This is achieved by first optimizing the molecular geometry to find a minimum on the potential energy surface and then calculating the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix). umass.edu Diagonalizing this matrix yields the harmonic vibrational frequencies and the corresponding normal modes. The intensity of each vibrational mode is related to the change in the molecular dipole moment during that vibration. dtic.mil Because calculations often neglect anharmonicity and are performed on isolated molecules, the calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. mdpi.com

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aromatic) | Furan & Methoxybenzyl Rings | 3100 - 3000 |

| C-H Stretch (Aliphatic) | -CH₃, -CH₂- | 3000 - 2850 |

| C=C Stretch | Furan & Methoxybenzyl Rings | 1600 - 1450 |

| C-N Stretch | Tertiary Amine | 1350 - 1250 |

| C-O-C Stretch (Asymmetric) | Aryl Ether (Methoxy) | 1275 - 1200 |

| C-O-C Stretch (Symmetric) | Aryl Ether (Methoxy) | 1075 - 1020 |

Table 4. Predicted IR vibrational frequencies for characteristic functional groups in this compound, based on DFT calculations for related compounds. mdpi.comresearchgate.net

UV-Vis Spectroscopy The prediction of electronic absorption spectra is accomplished using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comnih.gov This method calculates the vertical excitation energies from the ground electronic state to various excited states, which correspond to the absorption of light. nih.gov The results provide the wavelength of maximum absorption (λ_max) and the oscillator strength (f), which is a measure of the transition probability and is related to the intensity of the absorption band. chemrxiv.org For aromatic compounds like this compound, the transitions in the UV-Vis region are typically π → π* and n → π* in nature, involving the promotion of electrons from occupied to unoccupied molecular orbitals within the furan and methoxybenzyl chromophores. researchgate.netrsc.org

| Transition | Predicted λ_max (nm) | Oscillator Strength (f) | Assignment |

|---|---|---|---|

| S₀ → S₁ | ~280 - 300 | ~0.1 - 0.3 | π → π |

| S₀ → S₂ | ~240 - 260 | ~0.4 - 0.7 | π → π |

Table 5. Illustrative predicted UV-Vis absorption data for this compound based on TD-DFT calculations of similar aromatic amines and furan derivatives. mdpi.comchemrxiv.org

Mechanistic Elucidation of Reactions Involving N 2 Methoxybenzyl N Methylfuran 2 Amine

Reaction Pathways in Formation and Derivatization

The formation and subsequent reactions of N-(2-Methoxybenzyl)-N-methylfuran-2-amine can proceed through several mechanistic routes, primarily involving nucleophilic substitution, reductive amination, and condensation reactions. The specific pathway is often dictated by the choice of starting materials and reaction conditions.

Nucleophilic Substitution Mechanisms

Nucleophilic substitution on the furan (B31954) ring is a key pathway for the introduction of the amino group. The furan ring, while aromatic, can undergo nucleophilic substitution, particularly when activated by electron-withdrawing groups or when a good leaving group is present at the 2-position. edurev.inquimicaorganica.org Furans are generally more reactive towards nucleophilic displacement than pyrrole (B145914). edurev.in

The synthesis of this compound via nucleophilic substitution would likely involve the reaction of a 2-halofuran (e.g., 2-bromofuran (B1272941) or 2-chlorofuran) with N-methyl-1-(2-methoxyphenyl)methanamine. The general mechanism proceeds through an addition-elimination pathway, where the amine acts as the nucleophile.

Mechanism Steps:

Nucleophilic Attack: The nitrogen atom of N-methyl-1-(2-methoxyphenyl)methanamine attacks the C2 carbon of the furan ring, which bears the leaving group (e.g., a halide). This attack is facilitated by the partial positive charge on the carbon atom.

Formation of a Meisenheimer-like Intermediate: The attack leads to the formation of a negatively charged intermediate, often referred to as a Meisenheimer complex, where the aromaticity of the furan ring is temporarily disrupted. The negative charge is delocalized over the furan ring. The presence of electron-withdrawing substituents on the furan ring can stabilize this intermediate, thus facilitating the reaction. edurev.inquimicaorganica.org

Elimination of the Leaving Group: The intermediate then expels the leaving group (e.g., halide ion), and the aromaticity of the furan ring is restored, yielding the final product, this compound.

The reactivity of the furan ring towards nucleophilic substitution is significantly influenced by substituents. Electron-withdrawing groups on the furan ring enhance the rate of nucleophilic substitution by stabilizing the anionic intermediate. edurev.in Conversely, electron-donating groups would decrease the reactivity.

| Reactant 1 | Reactant 2 | Reaction Type | Key Mechanistic Feature |

| 2-Halofuran | N-methyl-1-(2-methoxyphenyl)methanamine | Nucleophilic Aromatic Substitution | Formation of a Meisenheimer-like intermediate |

Reductive Amination Pathways

Reductive amination provides an alternative and widely used method for the synthesis of amines. mdpi.com In the context of forming this compound, this pathway would typically start from furfural (B47365) (furan-2-carbaldehyde) and N-methyl-1-(2-methoxyphenyl)methanamine.

The reaction mechanism is generally accepted to proceed in two main steps:

Imine Formation: The reaction is initiated by the nucleophilic attack of the secondary amine, N-methyl-1-(2-methoxyphenyl)methanamine, on the carbonyl carbon of furfural. This is followed by dehydration to form an iminium ion intermediate.

Reduction: The iminium ion is then reduced to the final amine product. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or through catalytic hydrogenation. researchgate.netrsc.org The choice of reducing agent can be critical to prevent side reactions, such as the reduction of the aldehyde before imine formation.

Catalytic reductive amination over heterogeneous metal catalysts is an environmentally benign and efficient approach. taylorfrancis.com The reaction is believed to proceed via an imine pathway, although the imine intermediate is often highly reactive and not isolated. rsc.org

| Aldehyde/Ketone | Amine | Reducing Agent | Key Intermediate |

| Furfural | N-methyl-1-(2-methoxyphenyl)methanamine | Catalytic Hydrogenation (e.g., Rh/Al₂O₃) or Chemical Reductant (e.g., NaBH₄) | Iminium ion |

Condensation Reaction Mechanisms

Condensation reactions can also be employed in the synthesis and derivatization of furan-2-amine compounds. These reactions involve the joining of two molecules with the elimination of a small molecule, such as water or an alcohol. For instance, the synthesis could potentially involve a multi-component condensation reaction.

The mechanism of such reactions would be highly dependent on the specific reactants and catalysts used. Generally, they involve a series of nucleophilic additions and elimination steps. For example, the formation of an enamine intermediate from a ketone and a secondary amine is a classic condensation reaction that could be a step in a more complex synthesis.

Role of Intermediates in Reaction Progression

The progression and outcome of the reactions leading to this compound are critically dependent on the formation and stability of various intermediates.

In reductive amination , the key intermediate is the iminium ion. Its formation is an equilibrium process, and the subsequent reduction is typically the rate-determining step. The electrophilicity of the iminium ion carbon makes it susceptible to attack by the hydride from the reducing agent. The stability and reactivity of this intermediate can be influenced by the electronic properties of both the furan ring and the methoxybenzyl group.

In condensation reactions , a variety of intermediates can be involved, such as enamines or imines. nih.gov The regioselectivity and stereoselectivity of the final product are often determined by the structure and reactivity of these intermediates. For example, in a potential multi-step synthesis, an enamine formed from a furan derivative could act as a nucleophile in a subsequent bond-forming reaction.

Influence of Substituents on Reaction Selectivity and Rate

The substituents on both the furan ring and the N-benzyl group play a significant role in modulating the selectivity and rate of the reactions.

Substituents on the Furan Ring:

Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the furan ring will increase the rate of nucleophilic substitution by stabilizing the anionic intermediate. edurev.inuoanbar.edu.iq Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) would deactivate the ring towards nucleophilic attack but would activate it for electrophilic substitution. pearson.com Electrophilic substitution on furan preferentially occurs at the 2- and 5-positions due to the greater stability of the resulting carbocation intermediate. quora.com

Steric Effects: Bulky substituents adjacent to the reaction center can hinder the approach of the nucleophile, thereby slowing down the reaction rate.

Substituents on the Benzyl (B1604629) Group:

The 2-Methoxy Group: The methoxy (B1213986) group on the benzyl ring is an electron-donating group due to resonance, which increases the electron density on the nitrogen atom of the amine. This enhanced nucleophilicity of the nitrogen would increase the rate of its reaction with an electrophilic center, such as the carbonyl carbon of furfural in reductive amination or a halide-bearing carbon on the furan ring in nucleophilic substitution. The p-methoxybenzyl (PMB) group, for example, is known for its electron-donating properties which can influence the reactivity of adjacent functional groups. chem-station.com The ortho-position of the methoxy group might also introduce some steric hindrance, potentially influencing the reaction rate.

Steric Hindrance: The entire N-(2-methoxybenzyl)-N-methyl moiety presents a degree of steric bulk. This steric hindrance can influence the approach of reactants and may affect the regioselectivity of further reactions on the furan ring. The accessibility of the nitrogen's lone pair is a key factor in its reactivity. osti.gov

Chemical Reactivity and Derivatization Strategies for N 2 Methoxybenzyl N Methylfuran 2 Amine

Reactivity of the Furan (B31954) Ring System

The furan ring in N-(2-Methoxybenzyl)-N-methylfuran-2-amine is an electron-rich aromatic system. The presence of the N-methyl-N-(2-methoxybenzyl)amino group at the 2-position significantly influences its reactivity, enhancing its nucleophilicity compared to unsubstituted furan.

Electrophilic Aromatic Substitution (EAS) at the 2- and 3-Positions

Furan is inherently more reactive towards electrophiles than benzene (B151609), with electrophilic attack preferentially occurring at the 2-position (α-carbon). pearson.comchemicalbook.com This preference is attributed to the superior stabilization of the positive charge in the resulting cationic intermediate, which can be delocalized over three resonance structures, including one where the oxygen atom directly stabilizes the charge. pearson.com In contrast, attack at the 3-position (β-carbon) results in a less stable intermediate with only two resonance structures. chemicalbook.com

In the case of this compound, the amino group at the 2-position is a powerful activating group, further enhancing the ring's reactivity towards electrophiles. Due to its strong electron-donating nature, it directs incoming electrophiles primarily to the vacant 5-position. researchgate.net If the 5-position is already substituted, the reaction may then occur at the 3-position. researchgate.net

Table 1: Comparison of Intermediates in Electrophilic Attack on 2-Aminofuran

| Position of Attack | Cationic Intermediate Resonance Structures | Stability | Predicted Outcome for this compound |

|---|---|---|---|

| 5-Position | The positive charge is delocalized over the ring and onto the nitrogen atom, providing significant stabilization. | High | Major product |

| 3-Position | The positive charge is delocalized across the carbon framework but lacks direct resonance stabilization from the nitrogen atom. | Moderate | Minor product (or major if 5-position is blocked) |

Ring Opening Reactions and Stability Considerations

While the furan moiety is aromatic, it possesses lower resonance energy than benzene, making it susceptible to ring-opening reactions under certain conditions. The stability of the furan ring in this compound is a critical consideration. 2-Aminofurans that lack an electron-withdrawing group are known to be significantly less stable. researchgate.net The electron-donating amino group in the target molecule, therefore, may render the ring prone to cleavage, particularly under acidic or oxidative conditions. researchgate.netnih.gov

Oxidative ring-opening, for instance, can proceed through the formation of highly reactive intermediates like enediones, which can subsequently react with various nucleophiles. nih.gov Acid-catalyzed hydrolysis can also lead to ring cleavage, forming γ-dicarbonyl compounds. Several synthetic methods have been developed that utilize furan ring-opening as a key step to access complex linear structures or to facilitate recyclization into different heterocyclic systems. researchgate.netrsc.org

Diels-Alder Reactions and Cycloaddition Chemistry

Despite its aromatic character, the furan ring can function as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. acs.orgnih.gov This reactivity allows for the construction of 7-oxabicyclo[2.2.1]heptane derivatives, which are valuable synthetic intermediates. acs.org However, the aromaticity of furan makes it a relatively unreactive diene, and these cycloaddition reactions are often reversible. nih.gov

The presence of the 2-amino group in this compound is expected to influence its reactivity as a diene. Studies on other 2-amino-substituted furans have shown that they readily undergo Diels-Alder reactions with various dienophiles to furnish the corresponding cycloadducts. acs.org These reactions provide a pathway to highly substituted aniline (B41778) derivatives after the subsequent ring-opening and aromatization of the initial adducts. acs.org

Table 2: Representative Diels-Alder Reactions of Substituted Furans

| Furan Derivative | Dienophile | Product Type | Reference |

|---|---|---|---|

| 2-Aminofuran | Maleimides | 7-Oxabicyclo[2.2.1]heptane adduct | acs.org |

| 2-Aminofuran | Dimethyl acetylenedicarboxylate | Substituted Aniline (after rearrangement) | acs.org |

Reactivity of the Tertiary Amine Functionality

The tertiary amine group in this compound is another key site for chemical transformations, characterized primarily by the nucleophilic nature of the nitrogen atom.

Nucleophilic Properties of the Nitrogen Atom

The lone pair of electrons on the nitrogen atom makes the tertiary amine functionality a nucleophilic center. Tertiary amines can react with a wide range of electrophiles. researchgate.net The nucleophilicity of a tertiary amine is influenced by both electronic and steric factors. dnu.dp.uamasterorganicchemistry.com While the additional alkyl group in tertiary amines (compared to secondary amines) increases electron density on the nitrogen, it also increases steric hindrance, which can reduce reactivity towards bulky electrophiles. masterorganicchemistry.com In this compound, the nitrogen is attached to a methyl group, a furan ring, and a 2-methoxybenzyl group. The steric bulk of these substituents will play a significant role in moderating its nucleophilic reactivity.

Alkylation Reactions (Quaternization)

A characteristic reaction of tertiary amines is their alkylation by alkyl halides to form quaternary ammonium (B1175870) salts. dnu.dp.ua This transformation, known as quaternization, is an SN2 reaction where the amine acts as the nucleophile. The reaction of this compound with an alkylating agent, such as methyl iodide, would yield the corresponding quaternary ammonium salt. The rate of this reaction is dependent on the reactivity of the alkylating agent and the steric accessibility of the nitrogen's lone pair. dnu.dp.uaresearchgate.net The formation of this salt introduces a positive charge and can significantly alter the molecule's physical and chemical properties.

Table 3: General Scheme for Quaternization Reaction

| Reactants | Reagent | Product | Reaction Type |

|---|

Acylation Reactions to Form Amides

The tertiary amine in this compound is generally unreactive towards acylation under standard conditions. Acylation reactions, which form amides, typically require a primary or secondary amine that possesses an N-H bond for substitution. orientjchem.orglibretexts.orgresearchgate.net The reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride (B1165640). chemguide.co.uk

For a reaction to occur with a tertiary amine like this compound, a demethylation step to generate the corresponding secondary amine, N-(2-Methoxybenzyl)furan-2-amine, would be necessary first. Once the secondary amine is formed, it can readily undergo acylation.

The general reaction for the acylation of the corresponding secondary amine is as follows:

R-COCl (Acyl Chloride) or (R-CO)₂O (Acid Anhydride)

Base (e.g., Pyridine, Triethylamine)

N-(2-Methoxybenzyl)furan-2-amine → N-acyl-N-(2-Methoxybenzyl)furan-2-amine

Common acylating agents and the potential amide products are outlined in the table below.

| Acylating Agent | R Group | Product Name |

| Acetyl chloride | -CH₃ | N-(2-Methoxybenzyl)-N-acetylfuran-2-amine |

| Propionyl chloride | -CH₂CH₃ | N-(2-Methoxybenzyl)-N-propionylfuran-2-amine |

| Benzoyl chloride | -C₆H₅ | N-(2-Methoxybenzyl)-N-benzoylfuran-2-amine |

| Acetic anhydride | -CH₃ | N-(2-Methoxybenzyl)-N-acetylfuran-2-amine |

Oxidative Transformations of the Amine

The furan ring within this compound is susceptible to oxidative transformations. The oxidation of furans can lead to dearomatization, forming highly functionalized products like unsaturated 1,4-dicarbonyl compounds. urfu.ru In the context of furan amines, specific oxidative pathways such as the aza-Achmatowicz reaction can occur, which transforms furfurylamines into functionalized pyridinones. urfu.ruorganicreactions.org

While the tertiary amine itself is relatively stable to oxidation, the presence of the furan ring introduces a key site of reactivity. Oxidation of the furan moiety can initiate a cascade of reactions. For instance, oxidation of substituted 2-(aminobenzyl)furans can lead to an oxidative furan-to-indole rearrangement. urfu.ru Depending on the oxidizing agent and reaction conditions, various products can be formed, highlighting the diverse reactivity of the furan nucleus. urfu.ru

Potential oxidative transformations include:

Ring Opening: Oxidation can lead to the cleavage of the furan ring, yielding linear dicarbonyl compounds.

Aza-Achmatowicz Reaction: This pathway would yield a substituted piperidinone, a valuable heterocyclic scaffold.

Rearrangement Reactions: Intramolecular cyclization following oxidation can lead to the formation of different heterocyclic systems, such as indoles. urfu.ru

Dealkylation Pathways of N-Methylamine

The N-methyl group of the tertiary amine can be removed through various N-dealkylation methods, converting the tertiary amine into a secondary amine. nih.govacs.org This transformation is a valuable synthetic tool for creating derivatives or synthesizing metabolites. nih.govresearchgate.net

One of the classic methods for N-demethylation is the von Braun reaction . wikipedia.orgresearchgate.netresearchgate.net This reaction involves treating the tertiary amine with cyanogen (B1215507) bromide (BrCN). The mechanism proceeds through a quaternary cyanoammonium intermediate, which then fragments to yield a secondary cyanamide (B42294) and methyl bromide. nih.govwikipedia.org The resulting cyanamide can be subsequently hydrolyzed under acidic or basic conditions to furnish the secondary amine. nih.govresearchgate.net

Another common approach involves the use of chloroformates , such as ethyl chloroformate or phenyl chloroformate. nih.govwikipedia.org This method is often considered a milder alternative to the von Braun reaction. The tertiary amine reacts with the chloroformate to form a carbamate (B1207046) intermediate, which can then be cleaved to yield the secondary amine.

A summary of potential N-demethylation reagents is provided in the table below.

| Reagent Class | Specific Reagent | Intermediate | Product after Hydrolysis |

| Cyanogen Halide | Cyanogen bromide (BrCN) | N-Cyano-N-(2-methoxybenzyl)furan-2-amine | N-(2-Methoxybenzyl)furan-2-amine |

| Chloroformate | Ethyl chloroformate (ClCO₂Et) | Ethyl N-(2-methoxybenzyl)-N-(furan-2-yl)carbamate | N-(2-Methoxybenzyl)furan-2-amine |

| Chloroformate | Phenyl chloroformate (ClCO₂Ph) | Phenyl N-(2-methoxybenzyl)-N-(furan-2-yl)carbamate | N-(2-Methoxybenzyl)furan-2-amine |

Reactivity of the 2-Methoxybenzyl Group

Aromatic Reactivity (e.g., EAS on the Methoxy-Substituted Benzene Ring)

The benzene ring of the 2-methoxybenzyl group is activated towards electrophilic aromatic substitution (EAS) by the electron-donating methoxy (B1213986) (-OCH₃) group. The methoxy group is a strong ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para relative to itself. vaia.comlibretexts.orgyoutube.comchemistrysteps.com This is due to the resonance effect, where the lone pairs on the oxygen atom delocalize into the aromatic ring, increasing the electron density at the ortho and para positions. vaia.comyoutube.com

In the case of the 2-methoxybenzyl group, the C1 position is occupied by the benzyl (B1604629) methylene (B1212753) bridge. Therefore, the available positions for substitution are C3, C4, C5, and C6. The methoxy group at C2 directs incoming electrophiles primarily to the C4 (para) and C6 (ortho) positions. Steric hindrance from the adjacent methylene group might slightly disfavor substitution at the C6 position compared to the C4 position.

| Reaction Type | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | N-(4-Nitro-2-methoxybenzyl)-N-methylfuran-2-amine and N-(6-Nitro-2-methoxybenzyl)-N-methylfuran-2-amine |

| Halogenation | Br₂, FeBr₃ | N-(4-Bromo-2-methoxybenzyl)-N-methylfuran-2-amine and N-(6-Bromo-2-methoxybenzyl)-N-methylfuran-2-amine |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | N-(4-Acetyl-2-methoxybenzyl)-N-methylfuran-2-amine and N-(6-Acetyl-2-methoxybenzyl)-N-methylfuran-2-amine |

Cleavage and Deprotection Strategies (e.g., Oxidative Cleavage)

The 2-methoxybenzyl group can function as a protecting group for the amine and can be removed under specific conditions. Due to the electron-donating nature of the methoxy group, the benzyl group is activated towards oxidative cleavage. This allows for selective deprotection that might leave other protecting groups, like a standard benzyl group, intact. total-synthesis.com

Common reagents for the oxidative cleavage of methoxybenzyl groups include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and ceric ammonium nitrate (B79036) (CAN). total-synthesis.comrsc.orgresearchgate.net The reaction with DDQ is believed to proceed through a single electron transfer (SET) mechanism, forming a stabilized benzylic carbocation which is then hydrolyzed to release the free amine and 2-methoxybenzaldehyde. total-synthesis.com It has been specifically noted that a 2-methoxyphenyl N-protecting group can be cleanly removed by exposure to iodosobenzene (B1197198) diacetate. organic-chemistry.org

| Deprotection Method | Reagent(s) | Conditions | By-product |

| Oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Dichloromethane/water | 2-Methoxybenzaldehyde |

| Oxidative Cleavage | Ceric Ammonium Nitrate (CAN) | Acetonitrile (B52724)/water | 2-Methoxybenzaldehyde |

| Oxidative Cleavage | Iodosobenzene diacetate | Inert solvent | 2-Methoxybenzaldehyde |

| Acidic Cleavage | Trifluoroacetic Acid (TFA) | Dichloromethane | Polymeric benzyl cation products |

Derivatization for Enhanced Analytical Performance

For analytical purposes, particularly in gas chromatography-mass spectrometry (GC-MS), derivatization is often employed to improve the volatility, thermal stability, and chromatographic behavior of analytes. jfda-online.comiu.eduresearchgate.net While this compound is a tertiary amine, related N-(2-methoxybenzyl) compounds (NBOMes) are often derivatized for analysis. cfsre.orgresearchgate.neteuropeanreview.org

A common derivatization strategy for compounds containing amine functionalities is acylation with highly fluorinated anhydrides, such as trifluoroacetic anhydride (TFAA). jfda-online.comiu.edu Although the tertiary amine in the target molecule will not react, if any secondary amine analogue (resulting from demethylation) is present, it will be readily acylated. This process replaces the active hydrogen on the nitrogen with a trifluoroacetyl group, which can significantly improve chromatographic peak shape and provide characteristic mass spectral fragmentation patterns for identification. iu.edu This technique is particularly useful in forensic analysis to unequivocally identify NBOMe-related compounds. cfsre.orgnih.gov

Chromatographic Derivatization for HPLC and GC-MS Analysis

Derivatization is a key step in the analysis of many amines by HPLC and GC-MS. For GC analysis, derivatization is employed to increase the volatility and thermal stability of the analyte, as well as to reduce its polarity, which can lead to better peak shapes and resolution. libretexts.orgjfda-online.com In HPLC, derivatization is often used to introduce a chromophoric or fluorophoric tag to the molecule, enabling sensitive detection by UV-Vis or fluorescence detectors. libretexts.orgnih.gov

Common derivatization reactions for secondary amines like this compound include acylation and silylation. Acylation, often performed with reagents such as trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA), introduces a fluoroacyl group to the amine. researchgate.netnih.gov This not only increases the volatility of the compound for GC analysis but also allows for sensitive detection using an electron capture detector (ECD). jfda-online.com For instance, studies on related N-benzylphenethylamine compounds (NBOMes) have shown that derivatization with TFAA facilitates their identification by GC-MS and allows for the determination of their molecular masses. researchgate.netnih.govnih.gov

Silylation is another common technique for GC analysis, where a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) group. jfda-online.com This derivatization blocks the polar N-H group, thereby increasing the volatility and thermal stability of the molecule.

For HPLC analysis, pre-column derivatization is a common strategy to enhance the detectability of amines. Reagents like dansyl chloride (DNS-Cl) and 9-fluorenylmethyl chloroformate (FMOC) react with secondary amines to produce highly fluorescent derivatives, allowing for sensitive detection. nih.govresearchgate.net o-Phthalaldehyde (OPA) is another popular reagent, although it is primarily used for primary amines, it can be adapted for secondary amines with some modifications to the procedure. libretexts.orgnih.gov The choice of derivatizing agent depends on the analytical technique being used and the specific requirements of the analysis.

Table 1: Common Derivatizing Agents for Secondary Amines in HPLC and GC-MS Analysis

| Derivatizing Agent | Abbreviation | Analytical Technique | Target Functional Group | Resulting Derivative | Key Advantages |

|---|---|---|---|---|---|

| Trifluoroacetic Anhydride | TFAA | GC-MS | Secondary Amine | Trifluoroacetyl derivative | Increases volatility, allows for ECD detection. jfda-online.comnih.gov |

| Pentafluoropropionic Anhydride | PFPA | GC-MS | Secondary Amine | Pentafluoropropionyl derivative | Similar to TFAA, provides good volatility and sensitivity. researchgate.net |

| Heptafluorobutyric Anhydride | HFBA | GC-MS | Secondary Amine | Heptafluorobutyryl derivative | Increases volatility and allows for sensitive detection. jfda-online.com |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | GC-MS | Secondary Amine | Trimethylsilyl (TMS) derivative | Increases volatility and thermal stability. jfda-online.com |

| Dansyl Chloride | DNS-Cl | HPLC-Fluorescence | Secondary Amine | Dansyl derivative | Produces highly fluorescent derivatives for sensitive detection. libretexts.orgnih.gov |

Spectroscopic Tagging and Labeling Strategies

Spectroscopic tagging and labeling are essential for the analysis of compounds that lack intrinsic spectroscopic properties amenable to sensitive detection. For this compound, which does not possess a native fluorophore, the introduction of a spectroscopic tag is a viable strategy for enhancing its detection in various analytical methods.

The secondary amine group is the primary target for attaching spectroscopic labels. Infrared (IR) spectroscopy can be used to characterize secondary amines, which show a single N-H stretching band in the region of 3350-3310 cm⁻¹. spectroscopyonline.comlibretexts.orgorgchemboulder.com While IR spectroscopy is useful for identification, it is not typically used for quantitative analysis at low concentrations.

For more sensitive detection, particularly in liquid chromatography, fluorescent tags are often employed. As mentioned previously, reagents like dansyl chloride and 9-fluorenylmethyl chloroformate (FMOC) are widely used to label amines. nih.gov These reagents react with the secondary amine of this compound to form highly fluorescent derivatives that can be detected with great sensitivity. The choice of the fluorescent tag can be tailored to the excitation and emission wavelengths of the available detector.

In addition to fluorescence, other spectroscopic tags can be introduced. For example, a chromophoric tag can be attached to the molecule to allow for detection by UV-Visible spectroscopy. libretexts.org While this compound already possesses chromophores (the furan and benzyl rings), derivatization can be used to shift the absorption wavelength to a region with less interference or to increase the molar absorptivity.

Mass spectrometry (MS) itself can be considered a form of spectroscopic detection. The "nitrogen rule" in mass spectrometry states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass, which can be a useful clue for identification. libretexts.orgoregonstate.edu Derivatization can be used to produce characteristic fragmentation patterns in the mass spectrum, aiding in structural elucidation and confirmation. researchgate.netnih.govnih.gov

Table 2: Spectroscopic Tagging and Labeling Strategies for Secondary Amines

| Tagging/Labeling Strategy | Reagent/Method | Spectroscopic Technique | Principle | Application to Target Compound |

|---|---|---|---|---|

| Fluorescent Labeling | Dansyl Chloride (DNS-Cl) | HPLC with Fluorescence Detection | Covalent attachment of a dansyl group to the secondary amine, which is highly fluorescent. libretexts.orgnih.gov | Would likely react with the secondary amine to produce a fluorescent derivative for sensitive quantification. |

| Fluorescent Labeling | 9-Fluorenylmethyl Chloroformate (FMOC) | HPLC with Fluorescence Detection | Reaction with the secondary amine to form a stable, fluorescent FMOC derivative. nih.gov | A potential method for sensitive detection in liquid chromatography. |

| Chromophoric Tagging | Various chromophoric reagents | HPLC with UV-Vis Detection | Introduction of a group with strong UV absorbance to enhance detection. libretexts.org | Could be used to increase the molar absorptivity or shift the absorption wavelength. |

| Mass Spectrometry | No reagent (inherent property) | Mass Spectrometry (MS) | The compound's odd number of nitrogen atoms results in an odd molecular weight. libretexts.orgoregonstate.edu | The molecular ion peak would be expected at an odd m/z value. |

| Infrared Spectroscopy | No reagent (inherent property) | Infrared (IR) Spectroscopy | The N-H bond of the secondary amine exhibits a characteristic stretching vibration. spectroscopyonline.comlibretexts.orgorgchemboulder.com | A single N-H stretch would be expected in the 3350-3310 cm⁻¹ region. |

Q & A

Basic: What are the optimal synthetic routes for N-(2-Methoxybenzyl)-N-methylfuran-2-amine, and how can reaction conditions be controlled to maximize yield?

Methodological Answer:

The synthesis typically involves a nucleophilic substitution or reductive amination strategy. For example:

- Route 1 : React 2-methoxybenzyl chloride with N-methylfuran-2-amine in anhydrous dichloromethane (DCM) under reflux (60–80°C) with a base like sodium hydride (NaH). Monitor progress via TLC (ethyl acetate/hexane, 1:3). Purify via column chromatography (silica gel, gradient elution) .

- Route 2 : Use reductive amination with furan-2-carbaldehyde and N-methyl-2-methoxybenzylamine in methanol, employing sodium cyanoborohydride (NaBH3CN) at pH 5–6 (acetic acid buffer). Isolate the product via vacuum distillation .

Key Parameters : Temperature (60–80°C), solvent polarity, and base strength critically influence yield (70–85% under optimized conditions).

Basic: How can structural confirmation of this compound be achieved using spectroscopic methods?

Methodological Answer:

- NMR :

- ¹H NMR : Expect signals at δ 6.8–7.3 ppm (aromatic protons from methoxybenzyl), δ 3.8–4.2 ppm (N-CH3 and OCH3), and δ 6.2–6.5 ppm (furan protons). Splitting patterns confirm substitution positions .

- ¹³C NMR : Peaks at ~160 ppm (methoxy C-O), 110–120 ppm (furan carbons), and 45–55 ppm (N-CH3) .

- HRMS : Validate molecular formula (C₁₃H₁₅NO₂) with <2 ppm error. Use electrospray ionization (ESI+) for adduct formation (e.g., [M+H]+ = 218.1176) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound (e.g., varying IC50 values in enzyme assays)?

Methodological Answer:

- Experimental Design :

- Standardize assay conditions (pH, temperature, buffer composition) across replicates.

- Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) to cross-validate enzyme inhibition .

- Data Analysis :

- Apply multivariate regression to identify confounding variables (e.g., solvent DMSO concentration, compound aggregation).

- Compare with structurally analogous compounds (e.g., N-(4-fluorobenzyl) derivatives) to isolate substituent effects .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) of this compound in receptor binding?

Methodological Answer:

- Synthetic Modifications :

- Vary substituents on the benzyl (e.g., electron-withdrawing groups at para positions) and furan rings (e.g., halogenation).

- Use click chemistry to introduce bioorthogonal tags (e.g., alkyne handles) for pull-down assays .

- Computational Modeling :

- Perform molecular docking (AutoDock Vina) against serotonin receptors (5-HT2C), using homology models based on PDB 6BQG. Validate with mutagenesis studies (e.g., Ala scanning at binding pockets) .

Basic: What are the recommended protocols for assessing the compound’s stability under physiological conditions?

Methodological Answer:

- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient). Half-life >12 hours indicates suitability for in vitro assays .

- Oxidative Stability : Expose to liver microsomes (human or rat) with NADPH. Quantify metabolites using LC-MS/MS. Major degradation pathways include O-demethylation and furan ring oxidation .

Advanced: How can in vivo pharmacokinetic (PK) studies be designed to evaluate blood-brain barrier (BBB) penetration?

Methodological Answer:

- Animal Models : Administer intravenously (1 mg/kg) to Sprague-Dawley rats. Collect plasma and brain homogenates at 0.5, 2, 6, and 24 hours post-dose .

- Analytical Methods :

- Quantify compound levels via UPLC-MS/MS (LOQ = 0.1 ng/mL).

- Calculate BBB permeability (logBB) as log[(brain]/[plasma]). Target logBB > −0.3 for CNS activity .

Basic: What are the critical safety considerations when handling this compound in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis .

- Waste Disposal : Neutralize acidic/basic residues before disposal. Collect organic waste in designated containers for incineration .

- Acute Toxicity : Refer to SDS for LD50 data (estimated >500 mg/kg in rodents). Avoid inhalation/contact with mucous membranes .

Advanced: How can computational methods predict metabolite formation and potential toxicity?

Methodological Answer:

- Software Tools : Use GLORY (for phase I metabolites) and SwissADME (for physicochemical properties).

- Key Predictions :

- Primary metabolites: N-demethylation (major) and furan epoxidation (minor).

- Toxicity alerts: Check for furan ring-derived reactive intermediates (e.g., epoxides) via Derek Nexus .

Basic: What chromatographic methods are optimal for purity analysis?

Methodological Answer:

- HPLC : Use a C18 column (4.6 × 150 mm, 3.5 µm) with mobile phase A (0.1% TFA in water) and B (acetonitrile). Gradient: 20% B to 80% B over 20 minutes. Retention time ~8.5 minutes .

- Acceptance Criteria : Purity ≥95% (UV detection at 254 nm). Identify impurities (e.g., unreacted benzyl chloride) via spiking experiments .

Advanced: How can researchers investigate off-target effects in complex biological systems?

Methodological Answer:

- Proteomics : Perform thermal shift assays (TSA) with human cell lysates to identify protein targets. Validate hits via SPR (Biacore) .

- Transcriptomics : Treat primary neurons (24 hours, 10 µM) and analyze RNA-seq data for pathway enrichment (e.g., MAPK, GPCR signaling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.